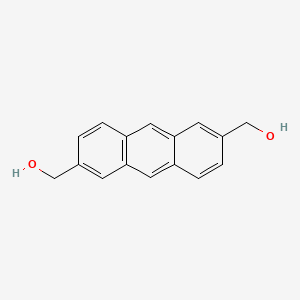

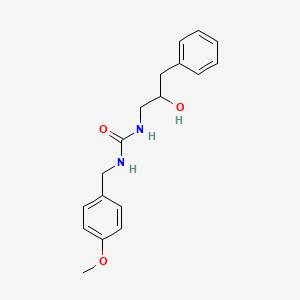

![molecular formula C22H25N3O6S B2967798 Ethyl 4-[4-[(4-acetylphenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate CAS No. 399001-23-1](/img/structure/B2967798.png)

Ethyl 4-[4-[(4-acetylphenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds involves a series of reactions that are characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The reaction mixture is cooled to room temperature, and the obtained solid is filtered, washed with cold water, and dried under vacuum to afford the pure intermediate .Molecular Structure Analysis

The molecular structure of similar compounds is confirmed by single crystal X-ray diffraction analysis . The molecule adopts a specific shape depending on the moiety. For example, some molecules are linear in shape with the ethyl acetate moiety adopting a fully extended conformation .Aplicaciones Científicas De Investigación

Dyeing of Polyester Fibers

Ethyl-2-amino-4-[(4-chlorophenyl)carbamoyl]-5-methylthiophene-3-carboxylate and related compounds have been utilized in the synthesis of novel heterocyclic disperse dyes for dyeing polyester fibers. These dyes exhibit shades ranging from yellow to brownish purple with good wash, perspiration, sublimation, and rub fastness, although they have poor photostability. The fabrics dyed under pressure showed deeper hues even after washing (Iyun et al., 2015).

Synthesis of Antimicrobial Agents

Novel hybrids of sulfonamide carbamates and acylthiourea scaffolds, synthesized using compounds like Ethyl ({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl)-phenyl]carbamothioyl)-carbamate, showed significant antimicrobial activities. These compounds, including Ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate, were effective against various bacteria (Hussein, 2018).

Helicity Induction in Polymers

Ethyl (4-ethynylphenyl)phosphonate derivatives have been used to induce helicity in poly(phenylacetylene)s. These polymers form a one-handed helical conformation upon complexation with chiral amines, demonstrating potential applications in materials science (Onouchi et al., 2004).

Synthesis of Bis-Heterocyclic Monoazo Dyes

Compounds such as ethyl 2-amino-5-methyl-4-(phenylcarbamoyl)thiophene-3-carboxylate have been synthesized for the creation of novel bis-heterocyclic monoazo dyes. These dyes exhibit solvatochromic behavior and have potential applications in various industries (Karcı & Karcı, 2012).

Development of Bridged-Ring Nitrogen Compounds

Ethyl derivatives, such as ethyl 3,4-dimethoxyphenyl(phenyl)acetate, have been used to synthesize bridged 3-benzazepine derivatives, which are dopamine analogues with potential applications in neuroscience and pharmacology (Gentles et al., 1991).

Mecanismo De Acción

Piperazine derivatives

Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Piperazine derivatives have been found to exhibit a wide range of pharmacological activities, including antifungal, antibacterial, and antiprotozoal effects .

Sulfonyl compounds

The sulfonyl group is a sulfur atom bonded to two oxygen atoms and one carbon atom. Sulfonyl compounds are known for their various biological activities, including antibacterial, antifungal, and anticancer effects .

Carbamoyl compounds

The carbamoyl group consists of a carbonyl group (a carbon atom double-bonded to an oxygen atom) and an amine group (a nitrogen atom bonded to hydrogen atoms). Carbamoyl compounds are often used in the synthesis of a wide variety of pharmaceuticals .

Acetylphenyl compounds

The acetylphenyl group is a phenyl group (a ring of six carbon atoms) with an acetyl group (a carbon atom double-bonded to an oxygen atom and single-bonded to a methyl group) attached. Acetylphenyl compounds are often used in the synthesis of various pharmaceuticals .

Propiedades

IUPAC Name |

ethyl 4-[4-[(4-acetylphenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O6S/c1-3-31-22(28)24-12-14-25(15-13-24)32(29,30)20-10-6-18(7-11-20)21(27)23-19-8-4-17(5-9-19)16(2)26/h4-11H,3,12-15H2,1-2H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUTXCNZOYSFJMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(Pyridin-4-yl)-2-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2967717.png)

![2-Chloro-1-(3,3-dioxo-3lambda6-thia-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B2967718.png)

![N-phenyl-N-propan-2-yl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide](/img/structure/B2967721.png)

![1-[2-Methyl-6-(trifluoromethyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2967728.png)

![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-phenylacetamide](/img/structure/B2967729.png)

![2-[1-(Benzenesulfonyl)azetidin-3-yl]-6-(3-fluorophenyl)pyridazin-3-one](/img/structure/B2967733.png)

![5,6-dimethyl-3-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2967735.png)

![Methyl 2-((4-butyl-5-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-methyl-6-oxopyrimidin-1(6H)-yl)methyl)thiophene-3-carboxylate](/img/structure/B2967736.png)

![Benzotriazol-1-yl-[3-(3-methoxyphenyl)-1-phenylpyrazol-4-yl]methanone](/img/structure/B2967738.png)